

"reducing antimony leaching from polyethylene terephthalate bottles"

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Technical Support Center: Reducing Antimony Leaching from PET

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing antimony leaching from polyethylene **terephthalate** (PET) bottles.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of antimony in PET bottles?

A1: The primary source of antimony (Sb) in PET is antimony trioxide (Sb₂O₃), a compound commonly used as a catalyst during the polycondensation stage of PET resin production.[1] Residual antimony from this process remains in the polymer matrix and can leach into the contents of the bottle over time.

Q2: What are the main factors that influence the rate of antimony leaching?

A2: Several factors significantly influence the migration of antimony from PET bottles:

• Temperature: Higher temperatures drastically increase leaching rates. Storing PET bottles in warm environments, such as a car in the sun, can significantly accelerate the migration of antimony.[2][3][4]



- Storage Time: The concentration of leached antimony generally increases with longer storage durations.[2][5]
- pH of Contents: Acidic conditions can lead to increased antimony leaching.[5] Beverages with low pH, such as fruit juices and carbonated drinks, may show higher levels of antimony migration compared to neutral pH liquids like water.
- Bottle Quality and Material: The quality of the PET resin and the manufacturing process can affect leaching. Bottles made from lower-quality or recycled PET (rPET) may exhibit higher leaching levels.[3][6]
- Sunlight Exposure: Exposure to UV radiation from sunlight can also contribute to the degradation of the polymer and potentially increase leaching, although temperature is considered the more dominant factor.[3]

Q3: Are there alternatives to antimony-based catalysts in PET production?

A3: Yes, research is ongoing to find viable alternatives to antimony trioxide. The most common alternatives being explored are catalysts based on titanium, aluminum, or germanium.[6] However, these alternatives currently face challenges such as higher costs, potential impacts on the physical properties of the PET (like yellowing with titanium-based catalysts), and less is known about the toxicological profiles of their residues.[6]

Q4: What are the regulatory limits for antimony in bottled water?

A4: Regulatory limits for antimony in drinking water vary by region. For example:

- United States (EPA): Maximum Contaminant Level (MCL) of 6 μg/L (ppb).
- European Union: Specific Migration Limit (SML) of 5 μg/L (ppb).[1]
- World Health Organization (WHO): Guideline value of 20 μg/L (ppb).

It's crucial to consult the specific regulations applicable to your region and product type.

Troubleshooting Guides

Problem 1: High Background Levels of Antimony in Control Samples

Troubleshooting & Optimization





 Question: I am measuring high and variable levels of antimony in my blank or control samples (e.g., the deionized water before it's added to the PET bottle). What could be the cause?

Answer:

- Contaminated Reagents: The high-purity water or acids used for dilutions and blanks may be contaminated. Always use ultra-pure deionized water and high-purity acids. Check the certificate of analysis for your reagents to ensure they are low in antimony.
- Labware Contamination: Glassware and plasticware can be a significant source of metal contamination. Use new or thoroughly acid-washed labware (soaking in dilute nitric acid is a common practice). It is advisable to segregate labware used for trace metal analysis.
- Leaching from Non-PET Labware: Some laboratory plastics can leach antimony or other interfering elements. Whenever possible, use labware made from materials known to have low metal content, such as PFA (perfluoroalkoxy).
- ICP-MS/OES System Contamination: The sample introduction system of your ICP instrument (tubing, nebulizer, spray chamber, cones) can accumulate antimony from previous analyses, leading to carryover. Run a rigorous rinsing protocol between samples and at the end of each analytical run. Your rinse solution should match the matrix of your samples (e.g., dilute acid).

Problem 2: Inconsistent and Non-Reproducible Leaching Results

 Question: My experimental results for antimony leaching from identical PET bottles under the same conditions are highly variable. Why is this happening?

Answer:

Bottle-to-Bottle Variability: There can be significant variation in the antimony content and
polymer morphology between different PET bottles, even from the same batch. This is due
to slight differences in the manufacturing process. To account for this, it is essential to use
a larger sample size (i.e., more bottles) for each experimental condition and report the
average and standard deviation.

Troubleshooting & Optimization





- Inconsistent Surface-Area-to-Volume Ratio: Ensure that the volume of liquid and the surface area of the PET in contact with it are consistent across all your samples. If you are cutting pieces of PET for your experiments, make sure their dimensions are uniform.
- Matrix Effects: The composition of the liquid stored in the bottle (the "matrix") can significantly influence leaching.[5] For example, the presence of organic acids (like citric acid in juices) can form complexes with antimony, potentially increasing its migration into the liquid.[5] If you are comparing different beverage types, be aware that the matrix itself is a variable.
- Inconsistent Heating/Storage Conditions: Ensure that all samples in an experimental group are subjected to identical temperature and light conditions. Use a calibrated incubator or water bath and monitor the temperature throughout the experiment.

Problem 3: Suspected Matrix Effects in ICP-MS/OES Analysis

 Question: I suspect the complex matrix of my samples (e.g., a pharmaceutical formulation or a fruit juice) is interfering with my antimony measurement by ICP-MS/OES. How can I confirm and mitigate this?

Answer:

- Internal Standards: Use an appropriate internal standard in all your samples, blanks, and calibration standards. The internal standard helps to correct for variations in sample introduction and plasma conditions caused by the matrix.
- Matrix Matching: If possible, prepare your calibration standards in a solution that mimics the matrix of your samples. This is often difficult with complex matrices but can be very effective.
- Spike Recovery Test: To test for matrix effects, "spike" a known amount of antimony into a sample and measure the recovery. If the measured concentration is significantly different from the expected concentration (typically, recovery should be within 85-115%), it indicates a matrix effect.
- Dilution: Diluting your samples with deionized water or a suitable blank solution can often reduce matrix effects to a negligible level. However, ensure that the diluted concentration



of antimony is still well above the instrument's detection limit.

Data Presentation

Table 1: Effect of Temperature and Storage Time on Antimony Leaching into Water

Temperature (°C)	Storage Time (Days)	Antimony Concentration (μg/L)	Reference
25	200	0.97	[7]
40	200	Increased from initial	[8]
50	200	Increased from initial	[8]
60	200	2.14	[7][8]
75	5	Significantly increased	[9]
80	7	14.4	

Table 2: Effect of pH on Antimony Leaching into Water (after 200 days)

рН	Antimony Concentration (μg/L)	Reference
6.5	1.9	[7]
7.0	Lower than pH 6.5	[7]
7.5	Lower than pH 7.0	[7]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Surface Coating to Reduce Antimony Leaching

Objective: To determine if a food-grade surface coating applied to the interior of a PET bottle can reduce the migration of antimony into a beverage simulant.



Materials:

- PET bottles from a single batch
- Food-grade surface coating solution (e.g., a silica-based barrier coating)
- Beverage simulant: 3% acetic acid solution (to simulate acidic beverages)
- Deionized water (18 MΩ·cm)
- Trace metal grade nitric acid
- ICP-MS or ICP-OES for antimony analysis
- Calibrated incubator

Methodology:

- Bottle Preparation:
 - Select a set of identical PET bottles.
 - Thoroughly rinse each bottle three times with deionized water.
 - Dry the bottles in a clean environment.
- Coating Application (Experimental Group):
 - Following the manufacturer's instructions, apply the surface coating to the interior of the
 experimental group of bottles. This may involve filling the bottle with the coating solution,
 allowing a specific contact time, draining the excess, and then curing the coating (e.g., by
 air drying or low-temperature heating).
 - A control group of bottles should remain uncoated.
- Leaching Experiment:
 - Fill both coated and uncoated bottles with the 3% acetic acid beverage simulant, ensuring a consistent fill volume.



- Securely cap the bottles.
- Place the bottles in an incubator at an elevated temperature (e.g., 40°C) to accelerate leaching.
- At specified time points (e.g., 0, 7, 14, and 28 days), remove a subset of bottles (e.g., 3 coated and 3 uncoated) for analysis.

• Sample Analysis:

- At each time point, pour the beverage simulant from the bottles into clean sample tubes.
- Acidify the samples by adding trace metal grade nitric acid to a final concentration of 2%.
- Analyze the antimony concentration in each sample using a calibrated ICP-MS or ICP-OES.

Data Analysis:

- Compare the average antimony concentration in the coated bottles versus the uncoated bottles at each time point.
- Calculate the percentage reduction in antimony leaching due to the surface coating.

Protocol 2: Testing an Alternative Catalyst in PET Synthesis

Objective: To synthesize PET using a non-antimony catalyst and compare its antimony leaching characteristics to PET made with a conventional antimony trioxide catalyst.

Materials:

- Reactants for PET synthesis: Dimethyl terephthalate (DMT) and ethylene glycol (EG)
- Conventional catalyst: Antimony trioxide (Sb₂O₃)
- Alternative catalyst (e.g., a titanium-based catalyst)



- High-temperature reactor with a stirrer and vacuum capabilities
- Molding equipment to create PET plaques or preforms
- Leaching simulant (e.g., deionized water)
- ICP-MS or ICP-OES

Methodology:

- PET Synthesis:
 - Control PET: In the reactor, combine DMT and EG in the appropriate molar ratio. Add the standard amount of antimony trioxide catalyst. Heat the mixture under nitrogen to initiate the transesterification reaction, distilling off the methanol byproduct. After transesterification, apply a vacuum and increase the temperature to drive the polycondensation reaction until the desired polymer viscosity is reached.
 - Experimental PET: Repeat the synthesis process exactly as above, but replace the antimony trioxide with an equimolar amount of the alternative catalyst.
- Sample Preparation:
 - Cool and pelletize the resulting PET resins.
 - Use a melt press or injection molding machine to create standardized PET samples (e.g., small, flat plaques of a defined thickness and surface area) from both the control and experimental resins.
- Leaching Experiment:
 - Place the PET plaques into individual, acid-washed glass or PFA containers.
 - Add a precise volume of deionized water to each container, ensuring the plaques are fully submerged.
 - Seal the containers and place them in an incubator at an elevated temperature (e.g., 60°C).



• Sample Analysis:

- At defined time intervals, take aliquots of the water from each container.
- Acidify the aliquots with nitric acid to a 2% concentration.
- Measure the antimony concentration using ICP-MS. Pay close attention to the detection limit, as the experimental PET should have very low to non-detectable levels of antimony.

Data Analysis:

- Plot the antimony concentration over time for both the control and experimental PET samples.
- Compare the leaching rates to determine the effectiveness of the alternative catalyst in producing an antimony-free polymer.

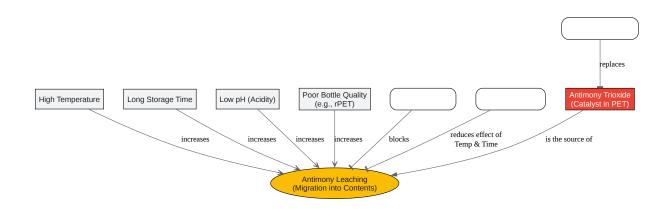
Visualizations



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Workflow for evaluating surface coating effectiveness.





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